![molecular formula C22H20FN7O2 B2734031 benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 920368-80-5](/img/structure/B2734031.png)
benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H20FN7O2 and its molecular weight is 433.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring a piperazine ring, a triazole moiety, and a fluorophenyl group. Its molecular formula is C16H19FN6O with a molecular weight of approximately 338.36 g/mol. The presence of the triazole and pyrimidine rings suggests potential interactions with biological targets, particularly in cancer therapy and as enzyme inhibitors.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through "click chemistry" methods. This approach allows for the efficient coupling of azides and alkynes under mild conditions, leading to the desired heterocyclic compounds .
Anticancer Properties
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit polo-like kinase 1 (Plk1), a critical regulator in cell division that is often overexpressed in cancers . The inhibition of Plk1 can lead to reduced proliferation of cancer cells.
Table 1: Biological Activities of Related Compounds
Compound Name | Target | Activity | Reference |
---|---|---|---|
Triazoloquinazolinone | Plk1 | Inhibitor | |
Benzyltriazole derivatives | Various enzymes | Antioxidant | |
Pyrazolo[1,5-a]pyrimidines | Protein kinases | Anticancer |
Antioxidant Activity
Benzyl derivatives of triazoles have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), showing promising results in various studies .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
- Modulation of Cell Signaling Pathways : By interacting with proteins involved in signaling pathways, it may alter cellular responses to growth factors.
- Antioxidative Action : The ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against cellular damage.
Case Studies
Several case studies have highlighted the effectiveness of triazole-containing compounds in preclinical models:
- A study demonstrated that a related triazole compound significantly inhibited tumor growth in xenograft models through Plk1 inhibition .
- Another investigation found that benzyl-substituted triazoles exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA), indicating their potential for therapeutic use in oxidative stress-related conditions .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazolo and pyrimidine structures. For instance, derivatives of [1,2,3]triazolo[4,5-d]pyrimidines have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. One study reported that certain derivatives exhibited potent activity against polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Research indicates that triazole derivatives can demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study involving similar compounds showed promising results when tested against Staphylococcus aureus and Escherichia coli, suggesting that benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate may exhibit comparable effects .
Inhibition of Enzymatic Activity
Another area of interest is the compound's potential to inhibit specific enzymes linked to disease processes. For example, derivatives of this structure have been explored as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid degradation. The inhibition of MAGL has implications for pain management and neuroprotection .
Synthesis Methodologies
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are advantageous due to their efficiency and ability to generate complex molecules from simple starting materials. These reactions can be optimized to improve yield and purity while minimizing waste .
Case Study 1: Anticancer Screening
In a systematic screening of [1,2,3]triazolo[4,5-d]pyrimidine derivatives for anticancer activity, several compounds were identified with IC50 values in the low micromolar range against various cancer cell lines. The study demonstrated that modifications to the benzyl group can significantly enhance biological activity .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazole derivatives revealed that compounds similar to this compound exhibited activity against resistant strains of bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs) and found that certain modifications led to enhanced efficacy against multidrug-resistant pathogens .
Analyse Des Réactions Chimiques
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates.
Conditions | Products | Catalysts/Reagents |
---|---|---|
1M NaOH, aqueous ethanol | 4-(3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylic acid | Heat (60°C, 6–8 hr) |
H₂SO₄ (dilute), reflux | Partial hydrolysis observed under prolonged acidic conditions | – |
Mechanistic Insight : Base-mediated saponification cleaves the ester bond via nucleophilic attack by hydroxide ions. Acidic hydrolysis proceeds through protonation of the carbonyl oxygen.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient triazolopyrimidine ring facilitates substitution at the 2- and 5-positions. Halogenation (e.g., Cl, Br) at these positions enables further functionalization.
Example : Reaction with morpholine in DMF replaces chlorine at position 2, forming a morpholine-substituted analog .
Cross-Coupling Reactions
The triazolopyrimidine core participates in palladium-catalyzed cross-coupling reactions, similar to other halogenated heterocycles.
Key Finding : The 5-bromo derivative reacts with arylboronic acids to generate biaryl systems, enhancing π-stacking interactions in drug-receptor binding .
Triazole Ring Functionalization
The 1,2,3-triazole moiety undergoes cycloaddition or alkylation, though steric hindrance from the fluorophenyl group may limit reactivity.
Reaction | Conditions | Outcome |
---|---|---|
Huisgen Cycloaddition | Cu(I), alkyne, RT | Triazole-linked conjugates (limited yield) |
Alkylation | MeI, K₂CO₃, DMF | N-Methylation at triazole N1 position |
Limitation : The 3-fluorophenyl group at N3 reduces accessibility for bulky reagents .
Piperazine Modifications
The piperazine ring undergoes alkylation, acylation, or sulfonylation to alter pharmacokinetic properties.
Reaction | Reagents | Products |
---|---|---|
Acylation | Acetyl chloride, TEA, DCM | N-Acetylpiperazine derivative |
Sulfonylation | 4-Fluorobenzenesulfonyl chloride, DIPEA | Sulfonamide analog (improved solubility) |
Structural Impact : Acylation at the piperazine nitrogen enhances metabolic stability by reducing oxidative deamination .
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 3 months) reveal:
Degradation Pathway | Conditions | Major Degradants |
---|---|---|
Oxidative Deamination | H₂O₂, pH 7.4 | Piperazine ring-opened aldehyde |
Photolysis | UV light (254 nm), methanol | Fluorophenyl-triazole scission products |
Implication : The compound requires protection from light and oxidizing agents during storage.
Comparative Reactivity Table
Functional Group | Reactivity (Relative Rate) | Dominant Pathway |
---|---|---|
Benzyl ester | High | Hydrolysis > Aminolysis |
Triazolopyrimidine (C5-Cl) | Moderate | Suzuki > SNAr |
Piperazine | Low | Acylation > Sulfonylation |
Key Research Findings
-
Electrophilic Character : The triazolopyrimidine ring’s electron deficiency (enhanced by the fluorophenyl group) drives SNAr and cross-coupling reactions .
-
Metabolic Vulnerabilities : Piperazine N-dealkylation and ester hydrolysis are primary metabolic pathways, necessitating prodrug strategies .
-
Synthetic Utility : Halogenated intermediates enable modular derivatization for structure-activity relationship (SAR) studies .
Propriétés
IUPAC Name |
benzyl 4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-17-7-4-8-18(13-17)30-21-19(26-27-30)20(24-15-25-21)28-9-11-29(12-10-28)22(31)32-14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNAIOGKRAAGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.